
PDK1 inhibitor
Übersicht
Beschreibung
PDK1 (3-phosphoinositide-dependent protein kinase-1) is a serine/threonine kinase central to the PI3K/Akt/mTOR signaling pathway, regulating cell survival, proliferation, and metabolism . In cancer, PDK1 hyperactivation promotes tumor growth, metastasis, and therapy resistance by phosphorylating downstream effectors like Akt (at Thr308) . These inhibitors are categorized by mechanism:
Vorbereitungsmethoden
High-Throughput Screening Approaches for PDK1 Inhibitor Discovery
Assay Development and Substrate Design
The foundation of this compound discovery lies in robust enzymatic assays capable of discriminating ATP-competitive and allosteric mechanisms. Researchers engineered a biotinylated fusion peptide substrate (PDK1-tide1) comprising the AKT activation loop fused to a pseudo-activated hydrophobic motif (HM) from PRK2 . This design capitalized on PDK1's unique substrate recognition system, which involves simultaneous binding to the ATP pocket and the PIF (PDK1-interacting fragment) pocket. Kinetic characterization revealed a K<sub>m</sub> of 5.6 μM for ATP and 40 nM for PDK1-tide1, demonstrating 50-fold higher affinity compared to conventional AKT(Thr-308)-tide substrates . The TR-FRET and AlphaScreen® assays achieved Z' factors >0.8 in 1536-well formats, enabling screening of >1 million compounds .
Hit Identification and Validation
An uHTS campaign against a diverse chemical library identified 2,000 initial hits, which were prioritized using computational docking and thermal shift assays . Dose-response studies at 1× and 10× K<sub>m</sub> ATP concentrations distinguished ATP-competitive inhibitors (e.g., alkaloid scaffolds with IC<sub>50</sub> = 12–180 nM) from allosteric modulators . A novel indolizidine alkaloid series exhibited selective binding to the PIF pocket, as confirmed by:
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8.5°C thermal shift in differential scanning fluorimetry
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Non-competitive inhibition kinetics with Lineweaver-Burk plots intersecting on the y-axis
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100-fold selectivity over AKT1 and p70S6K in kinase profiling panels
Lead Optimization Strategies
Structure-activity relationship (SAR) studies focused on improving metabolic stability while maintaining PIF-pocket specificity. Key modifications included:
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Hydrophobic substituents : Cyclohexyl groups at C3 increased cellular permeability (P<sub>app</sub> = 18 × 10<sup>−6</sup> cm/s in Caco-2 assays)
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Hydrogen bond donors : Tertiary amines at C7 enhanced solubility (log D<sub>7.4</sub> = 1.2 vs. 2.9 for parent compound)
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Stereochemical control : (R)-enantiomers showed 30-fold higher potency than (S)-counterparts
Fragment-Based Drug Design of Aminoindazole Inhibitors
Fragment Library Screening
A kinase-biased fragment library (1,065 compounds) was screened at 400 μM concentration using a biochemical assay with full-length PDK1 and biotinylated PDK1-tide . Hits were prioritized based on ligand efficiency (LE > 0.40 kcal/mol·atom<sup>−1</sup>) and synthetic tractability. The 3-aminoindazole fragment 8 (IC<sub>50</sub> = 38 μM, LE = 0.43) emerged as a promising scaffold due to:
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Dual hydrogen bonding with hinge residues Ser160 and Ala162
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π-π stacking interactions with Phe157 in the glycine-rich loop
Structural Elucidation and Optimization
X-ray crystallography of lead compound 19 (IC<sub>50</sub> = 9 nM, LE = 0.62) revealed critical interactions:
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Aminopyrimidine N1 hydrogen bonds with catalytic Lys111 (2.8 Å)
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Pyrimidine N3 accepts hydrogen bonds from Thr222 (3.1 Å)
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Indazole C6 methyl group occupies a hydrophobic pocket near Leu159
Optimization efforts focused on:
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Aminopyrimidine substitution : 6-Cyclopropyl derivatives improved cellular activity (EC<sub>50</sub> = 120 nM in p-AKT Thr308 assay)
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Indazole diversification : 5-Fluoro substitution reduced hERG liability (IC<sub>50</sub> > 30 μM vs. 2.1 μM for parent)
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Solubility enhancement : Introduction of morpholine at C4 increased aqueous solubility (0.8 mg/mL vs. <0.1 mg/mL)
Structure-Activity Relationship Studies of Pyrolopyridine Derivatives
Core Scaffold Modifications
Combinatorial chemistry approaches generated a 500-member library of pyrrolo[2,3-b]pyridine derivatives. Key SAR findings include:
Position | Modification | Effect on PDK1 IC<sub>50</sub> | Selectivity (vs. IKKε) |
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R<sup>1</sup> | -CF<sub>3</sub> | 0.5 nM | 5-fold |
R<sup>2</sup> | -OCH<sub>2</sub>CH<sub>3</sub> | 12 nM | 12-fold |
R<sup>3</sup> | -NHCOCH<sub>3</sub> | 8 nM | 8-fold |
Triazole-linked variants showed improved pharmacokinetics (oral bioavailability = 67% in rats) but reduced brain penetration (B/P ratio = 0.03) .
Selectivity Profiling
Kinome-wide screening of lead compound XXXIV (PDK1 IC<sub>50</sub> = 1.2 nM) revealed:
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100-fold selectivity over 85% of 468 kinases tested
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Moderate inhibition of JAK2 (IC<sub>50</sub> = 28 nM) and FLT3 (IC<sub>50</sub> = 45 nM)
Hybrid Approaches Combining Allosteric and ATP-Competitive Inhibition
Recent strategies exploit PDK1's unique dual binding sites through bivalent inhibitors. Compound GSK2334470 exemplifies this approach:
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ATP-binding motif : 4-(4-Methylpiperazin-1-yl)phenyl group occupies hydrophobic region I
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PIF-pocket binder : 2,3-Dichlorophenylurea engages Asp223 and Leu155
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Linker optimization : Ethylene glycol spacers (n = 2–3) balance potency (IC<sub>50</sub> = 3 nM) and solubility (CL<sub>hep</sub> = 12 mL/min/kg)
Cocrystal structures (PDB: 4RQ1) show simultaneous occupation of both pockets, inducing a conformational shift that prevents HM peptide binding .
Analytical and Computational Methods in this compound Development
Kinetic Characterization
Stopped-flow fluorescence assays revealed PDK1 follows a rapid equilibrium random bireactant mechanism:
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k<sub>cat</sub> = 1.2 ± 0.1 s<sup>−1</sup>
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K<sub>i</sub><sup>ATP</sup> = 8.3 ± 0.7 μM
Molecular Dynamics Simulations
Ensemble docking of 3-aminoindazoles using AMBER20 identified:
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Stable hydrogen bonding networks with Glu130 and Lys111 (RMSF < 0.8 Å over 100 ns)
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Hydrophobic collapse around Leu159 reduces solvent accessibility (SASA = 45 Å<sup>2</sup> vs. 110 Å<sup>2</sup> for apo form)
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Salt bridge formation between Arg131 and inhibitor carboxylates stabilizes the DFG-out conformation
Analyse Chemischer Reaktionen
Pyrrolo-Pyridine Derivatives via Click Chemistry
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Reaction : Copper(I)-catalyzed azide-alkyne cycloaddition ([3+2] cycloaddition) forms triazole-linked pyrrolo-pyridine derivatives.
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Example : Inhibitors such as compound XXX (Table 1) exhibit PDK1 IC<sub>50</sub> values of 0.5 nM–1 μM in vitro, with cell-based IC<sub>50</sub> values of 1–10 μM .
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Selectivity : These compounds also inhibit IKKε but show minimal cross-reactivity with unrelated kinases .
Aminoindazole-Based Inhibitors via Suzuki Coupling
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Reaction : Suzuki-Miyaura coupling of 4-chloropyrimidine intermediates with boronic esters, followed by hydrazine-mediated cyclization .
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Example : GSK2334470 (Table 1) binds the PDK1 hinge region via hydrogen bonds with Ser160 and Ala162, achieving nanomolar potency .
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Optimization : Structural modifications at the pyrimidine 6-position enhance hydrophobic interactions with the PDK1 G-loop .
ATP-Competitive vs. Allosteric Inhibition
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Allosteric Activation : PDK1-tide1 fusion peptides enhance substrate affinity by 50-fold compared to AKT(Thr-308)-tide, enabling high-throughput screening .
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Cooperative Binding : PIP<sub>3</sub> induces PDK1 dimerization, facilitating trans-autophosphorylation at Ser241 .
Kinetic Parameters of PDK1 Substrates
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Substrate Affinity : K<sub>m</sub> = 40 nM for PDK1-tide1 fusion peptide .
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Mechanism : Rapid equilibrium random bireactant reaction, confirmed via biophysical assays .
Thermodynamic Binding Studies
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2-O-Bn-InsP<sub>5</sub> : Binds PDK1 PH domain with K<sub>d</sub> = 109 nM (ΔH = −4.1 kcal/mol), showing no affinity for AKT2 PH domain .
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Crystallographic Data : Compound 7 occupies the PDK1 DFG-out pocket, disrupting T-loop phosphorylation (Ser241) .
Functional Consequences of Inhibition
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Cellular Effects : Selective PDK1 inhibitors (e.g., compound 7 ) impair anchorage-independent growth and metastasis in 40–60% of cancer lines .
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Biomarkers : Phospho-PDK1 Ser241 and phospho-AKT Thr308 serve as pharmacodynamic markers .
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Synergy : MAPK4 enhances PDK1 protein synthesis, suggesting combined targeting strategies in triple-negative breast cancer .
Wissenschaftliche Forschungsanwendungen
Colorectal Cancer
A study demonstrated that silencing PDK1 expression significantly reduced liver metastasis in colorectal cancer models. The combination of PDK1 knockdown with cryptotanshinone, an inhibitor of STAT3 phosphorylation, further inhibited metastasis and increased apoptosis in colorectal cancer cells . This suggests that targeting PDK1 could enhance therapeutic efficacy against metastatic colorectal cancer.
Multiple Myeloma
Dichloroacetate (DCA), a known PDK1 inhibitor, has been shown to induce apoptosis in multiple myeloma cells without affecting normal peripheral blood mononuclear cells (PBMCs). In vitro studies indicated that DCA treatment led to increased reactive oxygen species (ROS) production and activation of caspase-3, which are markers of apoptosis . The findings highlight the potential of DCA as a selective therapeutic agent for multiple myeloma patients.
Other Cancer Types
PDK1 inhibitors have been investigated across various cancer types, including gliomas and breast cancer. Clinical trials are ongoing to evaluate the safety and efficacy of these inhibitors in combination with other therapies . The selective targeting of PDK1 may provide a strategic advantage over broader inhibitors that affect multiple pathways.
Table 1: Summary of Case Studies on PDK1 Inhibitors
Challenges and Future Directions
Despite the promising results from preclinical studies, several challenges remain in the clinical application of PDK1 inhibitors:
- Selectivity : Many available inhibitors lack specificity, leading to off-target effects. The development of highly selective inhibitors is crucial for minimizing side effects while maximizing therapeutic benefits .
- Resistance Mechanisms : Tumor cells may develop resistance to PDK1 inhibition through alternative survival pathways. Combination therapies that target multiple pathways may be necessary to overcome this challenge .
- Biomarker Development : Identifying biomarkers predictive of response to PDK1 inhibitors will be essential for patient stratification in clinical trials .
Wirkmechanismus
The mechanism of action of pyruvate dehydrogenase kinase 1 inhibitors involves the inhibition of pyruvate dehydrogenase kinase 1 activity, which prevents the phosphorylation and inactivation of pyruvate dehydrogenase. This leads to an increase in the conversion of pyruvate to acetyl coenzyme A, enhancing the tricarboxylic acid cycle and oxidative phosphorylation . The molecular targets of these inhibitors include the active site of pyruvate dehydrogenase kinase 1 and other regulatory proteins involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Key PDK1 Inhibitors and Their Properties
Mechanistic and Functional Differences
Selectivity
- Single-target inhibitors (e.g., GSK2334470, OSU03012) show high specificity but may require combination therapies for robust efficacy .
- Dual inhibitors (e.g., 9za, BX795) exploit synergistic pathways but risk off-target effects. For example, 9za’s dual MEK/PDK1 inhibition enhances apoptosis in NSCLC, while BX795’s anti-melanoma activity is TBK1-dependent .
Efficacy
- In vitro: GSK2334470 and JX06 demonstrate nanomolar potency, but JX06’s covalent binding may prolong effects .
- In vivo: Limited data exist; 9za and BX795 show preclinical promise, but clinical translatability remains unproven .
Clinical Potential
Biologische Aktivität
Phosphoinositide-dependent kinase 1 (PDK1) is a pivotal regulator in various cellular processes, particularly in cancer biology. As a member of the AGC kinase family, PDK1 activates several downstream kinases, including AKT, which are crucial for cell survival, proliferation, and metabolism. The development of selective PDK1 inhibitors has opened new avenues for therapeutic interventions in cancer and other diseases. This article explores the biological activity of PDK1 inhibitors, highlighting their mechanisms, efficacy in preclinical and clinical studies, and potential applications.
PDK1 functions by phosphorylating a conserved threonine residue in the activation loop of AGC kinases, which is essential for their activation. This phosphorylation event is critical for the regulation of several signaling pathways involved in oncogenesis and cell survival. The inhibition of PDK1 disrupts these pathways, leading to decreased activity of downstream targets such as AKT, which can induce apoptosis and inhibit tumor growth.
Selective PDK1 Inhibitors
Recent research has identified various selective PDK1 inhibitors that exhibit distinct binding properties and mechanisms:
- Compound 7 : This inhibitor uniquely binds to the inactive conformation of PDK1 (DFG-out), selectively inhibiting T-loop phosphorylation at Ser-241. It has shown promise in impairing anchorage-independent growth and migration in cancer cell lines .
- Dichloroacetate (DCA) : Initially studied for its metabolic effects, DCA has been reported to induce apoptosis in multiple myeloma (MM) cells through PDK1 inhibition. It demonstrated dose-dependent cytotoxicity while sparing normal cells .
Efficacy in Cancer Models
Several studies have demonstrated the efficacy of PDK1 inhibitors across various cancer types:
- Multiple Myeloma : Inhibition of PDK1 using DCA led to significant apoptosis in MM cell lines and primary cells, with minimal toxicity to normal peripheral blood mononuclear cells (PBMCs). This indicates a therapeutic window for targeting PDK1 in hematological malignancies .
- Breast Cancer : Co-targeting PDK1 and AKT has been shown to effectively repress tumor growth driven by MAPK4 signaling in triple-negative breast cancer (TNBC) models. This suggests that dual inhibition may enhance therapeutic outcomes .
Case Studies
The following table summarizes key findings from research studies on the biological activity of PDK1 inhibitors:
Pharmacological Insights
The pharmacological characterization of PDK1 inhibitors reveals their potential as targeted therapies. Genetic studies have shown that loss of PDK1 results in decreased kinase activity across multiple pathways, underscoring its role as a "master regulator" within the AGC family . Furthermore, profiling studies indicate that selective inhibition can lead to significant effects on tumorigenesis without broadly affecting normal cellular functions.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended to validate PDK1 inhibitor specificity in cellular models?
Methodological Answer:
- Perform kinase profiling assays to assess off-target effects. For example, BX-795 inhibits PDK1 (IC₅₀ = ~10 nM) but also targets TBK1 and IKKε, requiring validation via siRNA knockdown or rescue experiments with constitutively active PDK1 .
- Use phospho-specific antibodies (e.g., p-Akt Thr308) to confirm downstream pathway inhibition. GSK2334470 reduces Akt phosphorylation by >80% at 2 μM in melanoma models .
- Combine with PDK1-deficient cell lines (e.g., PDK1 hypomorphic mice-derived cells) to confirm on-target effects .
Q. How do PDK1 inhibitors modulate the PI3K/Akt/mTOR pathway in cancer research?
Methodological Answer:
- PDK1 inhibitors block Akt activation by preventing phosphorylation at Thr307. For example, MP7 (HY-14440) reduces Akt activity by 70% in NSCLC cells, measured via immunoblotting .
- Assess cross-talk with MAPK pathways : Dual MEK/PDK1 inhibitors (e.g., compound 9za) synergize with PD0325901 (MEK inhibitor) to induce apoptosis in lung cancer models .
- Monitor metabolic effects via Seahorse assays , as PDK1 inhibition alters glycolysis (e.g., dichloroacetate (DCA) reduces lactate production by 50% in Taxol-resistant oral cancer cells) .
Q. What are the standard assays for evaluating this compound efficacy in vitro?
Methodological Answer:
- Kinase activity assays : Use recombinant PDK1 and Akt substrates (IC₅₀ values for GSK2334470 = 10–30 nM) .
- Anchorage-independent growth assays : BX-795 reduces colony formation by 60–80% in breast cancer cell lines .
- Apoptosis assays : OSU-03012 increases caspase-3/7 activity by 3-fold in glioblastoma models .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound efficacy across cancer types?
Methodological Answer:
- Analyze tissue-specific PDK1 expression (e.g., PDK1 is overexpressed in melanoma but not pancreatic cancer) .
- Investigate compensatory pathways : MAPK4 activation rescues PDK1/Akt inhibition in prostate cancer, requiring co-targeting with MK2206 (Akt inhibitor) .
- Use patient-derived xenografts (PDX) to model heterogeneity. For example, MP7 shows variable IC₅₀ values (0.2–5 μM) across 60 cancer cell lines .
Q. What experimental designs are optimal for studying this compound resistance mechanisms?
Methodological Answer:
- Generate long-term resistant clones via gradual dose escalation (e.g., Taxol-resistant oral cancer cells upregulate PDK1 mRNA by 4-fold) .
- Perform RNA-seq to identify upregulated bypass pathways (e.g., mTORC1 activation in PDK1-inhibited cells) .
- Test combination therapies : Co-treatment with DCA and Taxol reduces tumor volume by 90% in resistant xenografts .
Q. How should researchers validate this compound binding modes and structural interactions?
Methodological Answer:
- Conduct molecular docking studies using PDK1’s kinase domain (PDB ID: 1W1G). Virtual screening identified a novel inhibitor (IC₅₀ = 200 nM) with >90% binding similarity to ATP .
- Use surface plasmon resonance (SPR) to measure binding kinetics. BAG-956 shows KD = 8 nM for PDK1 .
- Validate via mutagenesis : Replace Ser241 in PDK1’s activation loop to disrupt inhibitor binding .
Q. What in vivo models are suitable for assessing this compound toxicity and efficacy?
Methodological Answer:
- PDK1 hypomorphic mice : Exhibit 80–90% PDK1 reduction without lethal cardiac phenotypes, ideal for toxicity studies .
- Metastasis models : this compound GSK2334470 delays melanoma metastasis by >50% in syngeneic mouse models .
- Monitor glucose metabolism : DCA-treated mice show reduced blood lactate levels (1.5 mM vs. 3.2 mM in controls) .
Eigenschaften
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCGSPBENFEPE-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678515 | |
Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001409-50-2 | |
Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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